Pyrimidinones are a class of compounds that have garnered significant interest in the field of medicinal chemistry due to their diverse biological activities. The compound "2,6-Diamino-4(1H)-pyrimidinone sulfate" is structurally related to various pyrimidinone derivatives that have been synthesized and studied for their potential as therapeutic agents. These derivatives have been explored for their inhibitory effects on dihydrofolate reductase (DHFR) from different sources, including Pneumocystis carinii, Toxoplasma gondii, and rat liver, as well as for their antitumor properties13. Additionally, some pyrimidinone derivatives have shown promising antiviral effects and cytotoxic activities, which could be leveraged in the development of new antiviral drugs2. The synthesis and biological evaluation of these compounds provide valuable insights into their mechanism of action and potential applications in various fields.
Pyrimidinone derivatives have shown potential as antimicrobial and antiparasitic agents. For instance, the compound with the selectivity ratio higher than trimethoprim against Pneumocystis carinii DHFR exhibited significant cell growth inhibition in a P. carinii cell culture study1. This suggests that such compounds could serve as alternative treatments for opportunistic infections in immunocompromised patients.
The antitumor activity of pyrimidinone derivatives has been demonstrated in vitro, where they inhibited the growth of tumor cells at micromolar to submicromolar concentrations1. Some compounds have been selected for further evaluation in vivo, indicating their potential as antitumor agents. The classical analogue of a pyrimidinone derivative was found to have inhibitory activity similar to methotrexate against various human cancer cell lines, highlighting its potential application in cancer therapy3.
The synthesis of acyclic pyrimidine nucleoside analogs has led to compounds with strong antiviral effects2. These findings open the possibility of using pyrimidinone derivatives as antiviral drugs, potentially offering new treatments for viral infections.
2,4-Diamino-6-hydroxypyrimidine sulfate is synthesized from various precursors in laboratory settings. It can be derived from 2,4-diamino-5-nitroso-6-hydroxypyrimidine through catalytic hydrogenation and subsequent acidification with sulfuric acid . The classification of this compound falls within organic compounds, specifically nitrogen-containing heterocycles.
The synthesis of 2,4-diamino-6-hydroxypyrimidine sulfate typically involves several steps:
This method has been noted for its efficiency in reducing the consumption of acids and bases while enhancing yield and purity.
The molecular structure of 2,4-diamino-6-hydroxypyrimidine sulfate features a pyrimidine ring substituted with amino groups at positions 2 and 4, and a hydroxyl group at position 6. The sulfate group contributes to its solubility and reactivity.
Spectroscopic techniques such as infrared spectroscopy (IR) and nuclear magnetic resonance (NMR) can be employed to confirm structural integrity and functional group presence.
2,4-Diamino-6-hydroxypyrimidine sulfate participates in various chemical reactions:
The mechanism by which 2,4-diamino-6-hydroxypyrimidine sulfate exerts its biological effects primarily involves its role as an inhibitor of GTP cyclohydrolase I. By blocking this enzyme, the compound disrupts the biosynthesis pathway of tetrahydrobiopterin—a crucial cofactor for nitric oxide synthase—leading to reduced nitric oxide production in activated macrophages and other cell types . This action has implications for inflammatory responses and various pathophysiological conditions.
The physical and chemical properties of 2,4-diamino-6-hydroxypyrimidine sulfate are significant for its applications:
The applications of 2,4-diamino-6-hydroxypyrimidine sulfate are diverse:
2,4-Diamino-6-hydroxypyrimidine sulfate (CAS RN: Not explicitly provided; base compound CAS: 56-06-4) is the sulfate salt of the heterocyclic organic compound 2,4-diamino-6-hydroxypyrimidine (DAHP). The base compound is systematically named as 2,6-diamino-1,4-dihydropyrimidin-4-one according to IUPAC nomenclature, with alternative synonyms including 6-hydroxy-2,4-pyrimidinediamine and 6-aminoisocytosine [3] [5]. The molecular formula of the base compound is C₄H₆N₄O, with a molecular weight of 126.12 g/mol. The sulfate salt formation enhances stability and solubility for pharmaceutical processing [1].
Table 1: Molecular Properties of 2,4-Diamino-6-hydroxypyrimidine
Property | Value |
---|---|
Molecular Formula (Base) | C₄H₆N₄O |
Molecular Weight (Base) | 126.12 g/mol |
Melting Point | 285-286°C (decomposition) |
Density | 1.6±0.1 g/cm³ |
Water Solubility (Base) | 858,500 mg/L at 25°C (estimated) |
pKa | 4.32±0.30 (predicted) |
LogP | -1.29 (experimental) |
Structurally, DAHP features a pyrimidine ring with amino groups at positions 2 and 4, and a hydroxyl group at position 6. This arrangement enables tautomerism, allowing it to exist as either the 6-hydroxy or 6-oxo tautomer. X-ray crystallography confirms predominant lactam formation due to intramolecular hydrogen bonding [5]. The sulfate salt typically forms crystalline solids with enhanced stability for synthetic applications, though detailed crystallographic data for the salt form requires further characterization [1].
2,4-Diamino-6-hydroxypyrimidine sulfate emerged as a critical intermediate in the mid-20th century during the development of folate antagonists. Early research identified its reduced form, 2,4,5-triamino-6-hydroxypyrimidine sulfate, as a precursor for synthesizing pteridine analogs like aminopterin and methotrexate—potent dihydrofolate reductase (DHFR) inhibitors used in cancer chemotherapy [2]. The compound gained prominence due to its efficient conversion to key antimalarial precursors. For example, 2,4-diamino-6-hydroxymethyl-pteridine (DAP) and 2,4-diamino-N10-methyl-pteroic acid (DAMPA) were synthesized from DAHP derivatives and shown to inhibit Plasmodium falciparum growth through intracellular conversion to active antifolates [2].
A significant historical milestone was the development of optimized nitrosation and reduction pathways. Chinese Patent CN102399194A (2011) disclosed a method using catalytic hydrogenation of 2,6-diamino-5-nitroso-4-hydroxypyrimidine to produce 2,4,5-triamino-6-hydroxypyrimidine sulfate—a direct precursor to folate antagonists. This process improved yield and purity compared to earlier iron-based reductions, which generated substantial impurities [1] [4]. Similarly, Patent CN108558776B (2018) utilized sodium nitrite/formic acid systems for nitrosation, enabling large-scale production of 5-nitroso intermediates from DAHP [4]. These advances cemented DAHP sulfate’s role in industrial drug synthesis.
Table 2: Key Historical Advances in DAHP Sulfate Applications
Time Period | Advance | Impact |
---|---|---|
1940s-1950s | Discovery of DAHP as folate antagonist precursor | Enabled aminopterin/methotrexate synthesis |
2000s | Biological validation of DAMPA as antimalarial intermediate | Confirmed intracellular conversion to methotrexate in P. falciparum [2] |
2011 | Catalytic hydrogenation process (CN102399194A) | Replaced iron reduction; higher-purity triaminohydroxypyrimidine [1] |
2018 | Nitrosation optimization (CN108558776B) | Efficient 5-nitroso intermediate production [4] |
DAHP sulfate serves as a linchpin intermediate in synthesizing folate antagonists and antiviral agents through well-defined chemical and enzymatic pathways. In folate biosynthesis, DAHP is enzymatically converted to pteridine structures that inhibit DHFR—a validated drug target in malaria and tuberculosis. For instance, Plasmodium falciparum metabolizes DAHP derivatives like DAMPA into methotrexate intracellularly, exploiting the parasite’s folate pathway while minimizing host toxicity [2]. This bioactivation strategy enables targeted antimalarial effects, as evidenced by DAMPA’s IC₅₀ of 446–812 ng/mL against drug-resistant strains [2].
Chemically, DAHP sulfate undergoes sequential transformations:
Table 3: Synthetic Routes from DAHP Sulfate to Active Pharmaceuticals
Step | Reaction | Conditions | Product Application |
---|---|---|---|
Nitrosation | C5 electrophilic substitution | NaNO₂/HCOOH, 0–5°C [4] [8] | 5-Nitroso intermediate for guanine synthesis |
Catalytic Reduction | Nitroso to amino conversion | H₂/Pd-C (or Ni), H₂SO₄, 50–60°C [1] | Triaminohydroxypyrimidine sulfate |
Pteridine Ring Formation | Condensation with carbonyls | Alkaline reflux [2] [6] | Methotrexate precursors or antifolates |
In antiviral synthesis, DAHP sulfate’s derivatives act as nucleobase analogs. Guanosine analogs derived from DAHP exhibit activity against viral polymerases. Patent CN108558776B detailed DAHP sulfate’s conversion to guanine via formylation and ring closure—a route achieving >85% yield using recyclable sodium formate catalysts [4]. Additionally, DAHP itself inhibits GTP cyclohydrolase I, suppressing tetrahydrobiopterin (BH4) synthesis and nitric oxide production in viral host cells [3] [5]. This dual role as a bioactive agent and synthetic building block underscores DAHP sulfate’s versatility in antiviral drug discovery.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7